molecular formula C22H21N3O2 B2780177 6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1326895-48-0

6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2780177
CAS No.: 1326895-48-0
M. Wt: 359.429
InChI Key: XCWXEIWTWNZYBX-UHFFFAOYSA-N
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Description

6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is an organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group, a propyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by reacting a hydrazide derivative with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to an amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the oxadiazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, phosphorus oxychloride.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted quinoline and oxadiazole derivatives.

Scientific Research Applications

6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Its properties can be exploited in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application:

    Biological Activity: In medicinal applications, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by its conjugated system, allowing it to participate in charge transfer processes and exhibit semiconducting behavior.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1-propylquinolin-4(1H)-one: Lacks the oxadiazole ring, which may result in different chemical and biological properties.

    3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the methyl and propyl groups, potentially affecting its reactivity and applications.

Uniqueness

6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential applications that may not be observed in similar compounds. The presence of the oxadiazole ring, in particular, can enhance its electronic properties and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-4-10-25-13-18(20(26)17-12-15(3)8-9-19(17)25)22-23-21(24-27-22)16-7-5-6-14(2)11-16/h5-9,11-13H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWXEIWTWNZYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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